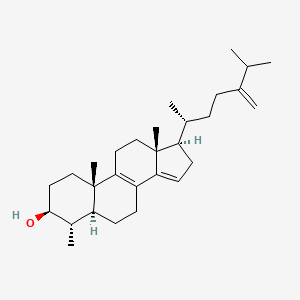![molecular formula C41H52N8O9 B1196841 (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 151928-32-4](/img/no-structure.png)
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The introduction of complex chemical compounds, such as the one described, involves intricate synthesis processes and detailed molecular structure analysis. These compounds are often explored for their potential applications in various fields, including medicinal chemistry, due to their unique structural features and properties.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step chemical reactions, utilizing specific reagents and conditions to build the desired molecular framework. For example, studies have reported the synthesis and characterization of compounds with intricate structures, highlighting the importance of precise synthetic routes and conditions for successful compound formation (McLaughlin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of complex compounds. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry and atomic arrangements. Research by Li et al. (2009) on the crystal structure of certain compounds reveals the significance of structural elucidation in the study of complex molecules (Li et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds are influenced by their molecular structure. Studies on various chemical reactions, including cyclization and conjugate additions, demonstrate the diverse reactivity patterns of complex molecules and their potential for generating new compounds with interesting properties (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of complex compounds, such as solubility, melting points, and crystalline forms, are essential for their practical applications. Research on polymorphism in pharmaceutical compounds, for example, highlights the impact of crystal structure on drug formulation and efficacy (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a crucial role in the application and functionality of complex molecules. Studies exploring the synthesis and potential biological activity of certain compounds provide insights into their chemical behavior and applications (Avdeenko et al., 2020).
科学的研究の応用
Computational Peptidology and Drug Design
This compound, along with similar tripeptides, has been studied using computational peptidology and conceptual density functional theory. These approaches predict molecular properties and structures, aiding in the drug design process. The reactivity descriptors of these compounds are crucial for understanding their biological activity and potential therapeutic applications, especially in antifungal agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antifungal and Antibacterial Properties
Studies have shown that certain amino acid derivatives demonstrate significant antifungal activity. For example, some amino acid derivatives have displayed excellent activity against Phytophthora capsici, a significant agricultural pathogen, suggesting potential as novel fungicides (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021). Another research has highlighted the bactericidal properties of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antibiotic-resistant bacteria (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Metabolic Studies and Drug Interactions
Metabolic studies involving human liver microsomes are crucial in understanding the metabolism of new drugs. These studies help in identifying potential biomarkers for drug intake and understanding the metabolic pathways of new synthetic compounds (Li, Liu, Li, & Hua, 2018).
Structural and Pharmacological Analysis
Research into the structural changes and their effects on intramolecular degradation of similar compounds provides insight into the stability and efficacy of potential drug candidates. Understanding the relationship between structure and pharmacological activity is vital for developing more effective and stable drugs (Kearney, Mehta, & Radebaugh, 1993).
特性
CAS番号 |
151928-32-4 |
|---|---|
分子式 |
C41H52N8O9 |
分子量 |
800.9 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C41H52N8O9/c1-23(2)11-12-25-16-26(13-14-33(25)51)38(55)31(22-50)47-35(53)20-45-40(57)37(24(3)4)48-36(54)21-44-39(56)32-10-7-15-49(32)41(58)30(46-34(52)18-42)17-27-19-43-29-9-6-5-8-28(27)29/h5-9,11,13-16,19,22,24,30-32,37-38,43,51,55H,10,12,17-18,20-21,42H2,1-4H3,(H,44,56)(H,45,57)(H,46,52)(H,47,53)(H,48,54)/t30-,31+,32-,37-,38+/m0/s1 |
InChIキー |
MZGWPVIVGCXMPX-QFXPHGGCSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@H](C=O)[C@@H](C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)[C@@H]2CC=CN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
同義語 |
WIN 66306 WIN-66306 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




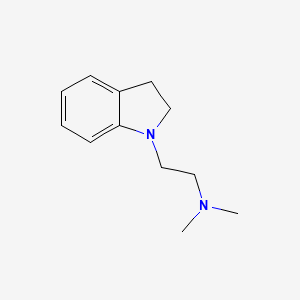
![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
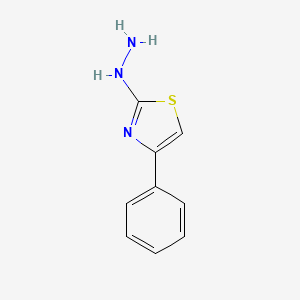
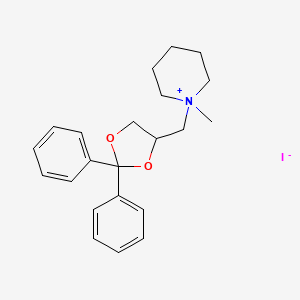
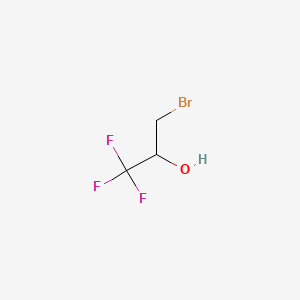


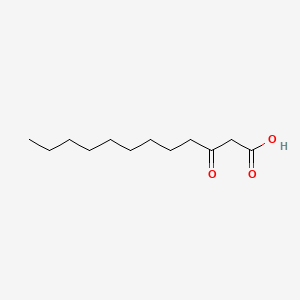
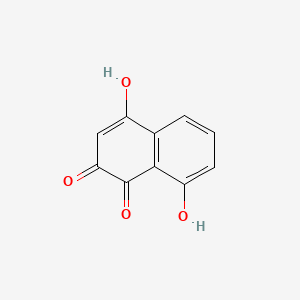
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1196776.png)
![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
